

Technical Guide: Natural Sources and Isolation of Anhydro-beta-rotunol

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Compound of Interest

Compound Name: *beta-Rotunol*
CAS No.: 24405-57-0
Cat. No.: B1160314

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Executive Summary & Chemical Identity

Anhydro-**beta-rotunol** is a bioactive sesquiterpene belonging to the spirovetivane class.^{[1][2]} Unlike common linear or macrocyclic sesquiterpenes, it possesses a distinct spiro[4.5]decane skeleton, which imparts unique steric properties and pharmacological potential, particularly in anti-inflammatory signaling (NO inhibition) and apoptosis induction.

- IUPAC Name: (3R)-6,10-dimethyl-3-(prop-1-en-2-yl)spiro[4.5]deca-6,9-dien-8-one^{[3][4]}
- Chemical Formula:
^[3]
- Molecular Weight: 216.32 g/mol ^[4]
- Key Structural Features:
 - Spiro[4.5]decane core (spirovetivane skeleton).
 - Cross-conjugated dienone system (responsible for UV absorption and reactivity).

- Isopropenyl side chain at C-3.

Botanical Sources & Distribution

The primary natural reservoir for anhydro-**beta-rotunol** is the Cyperaceae family, specifically the rhizomes of sedges. Secondary sources include specific species within the Solanaceae family.

Primary Source: *Cyperus rotundus* (Nutgrass)[5]

- Part Used: Rhizomes (Tubers).
- Chemotyping: The concentration of spirovetivanes varies significantly by geography. Asian chemotypes (China, Japan, India) often show higher yields of sesquiterpenes (alpha-cyperone, **beta-rotunol**, anhydro-**beta-rotunol**) compared to essential oils dominated by monoterpenes.
- Co-occurring Metabolites: It is almost invariably found alongside its hydrated precursor **beta-rotunol**, as well as alpha-cyperone, cyperene, and sugetriol.

Secondary Sources

- *Solanum erianthum* (Potato Tree): Isolated from the roots; often co-occurs with solavetivone.
- *Solanum aethiopicum* (African Eggplant): Trace presence reported in specific cultivars.

Source Species	Plant Part	Extraction Solvent (Preferred)	Key Co-isolates
<i>Cyperus rotundus</i>	Rhizome	Methanol / Ethanol	Alpha-cyperone, Beta-rotunol
<i>Solanum erianthum</i>	Roots	n-Hexane	Solavetivone, Solafuranone

Biosynthetic Pathway

Anhydro-**beta-rotunol** is derived from the Mevalonate Pathway via the cyclization of Farnesyl Pyrophosphate (FPP). The critical step is the formation of the spiro-center via the spirovetivane rearrangement, likely proceeding through a germacrene or eudesmane cation intermediate.

Biosynthetic Logic

- FPP Cyclization: FPP () cyclizes to form a germacrene A intermediate.
- Eudesmane Transition: Protonation and cyclization yield a eudesmane cation.
- Spiro-Rearrangement: A 1,2-alkyl shift (ring contraction/expansion) generates the spiro[4.5]decane skeleton (vetispirane type).
- Oxidation & Dehydration: Subsequent enzymatic hydroxylation forms **beta-rotunol**, which undergoes dehydration (loss of) to yield the dienone system of anhydro-**beta-rotunol**.



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Figure 1: Proposed biosynthetic pathway from FPP to Anhydro-**beta-rotunol** via spirovetivane rearrangement.^{[1][2][4][5][6]}

Isolation & Purification Protocol

The following protocol is designed for the isolation of anhydro-**beta-rotunol** from *Cyperus rotundus* rhizomes. It utilizes a polarity-guided fractionation to separate the target spirovetivane from more polar glycosides and polyphenols.

Phase 1: Extraction

- Material Prep: Pulverize air-dried rhizomes (1.0 kg) to a coarse powder (40 mesh).

- Maceration: Extract with Methanol (MeOH) (3 x 3 L) at room temperature for 24 hours per cycle.
 - Rationale: MeOH ensures exhaustive extraction of both glycosidic precursors and free terpenes.
- Concentration: Evaporate solvent under reduced pressure (Rotavap) at 40°C to yield a crude syrupy extract.

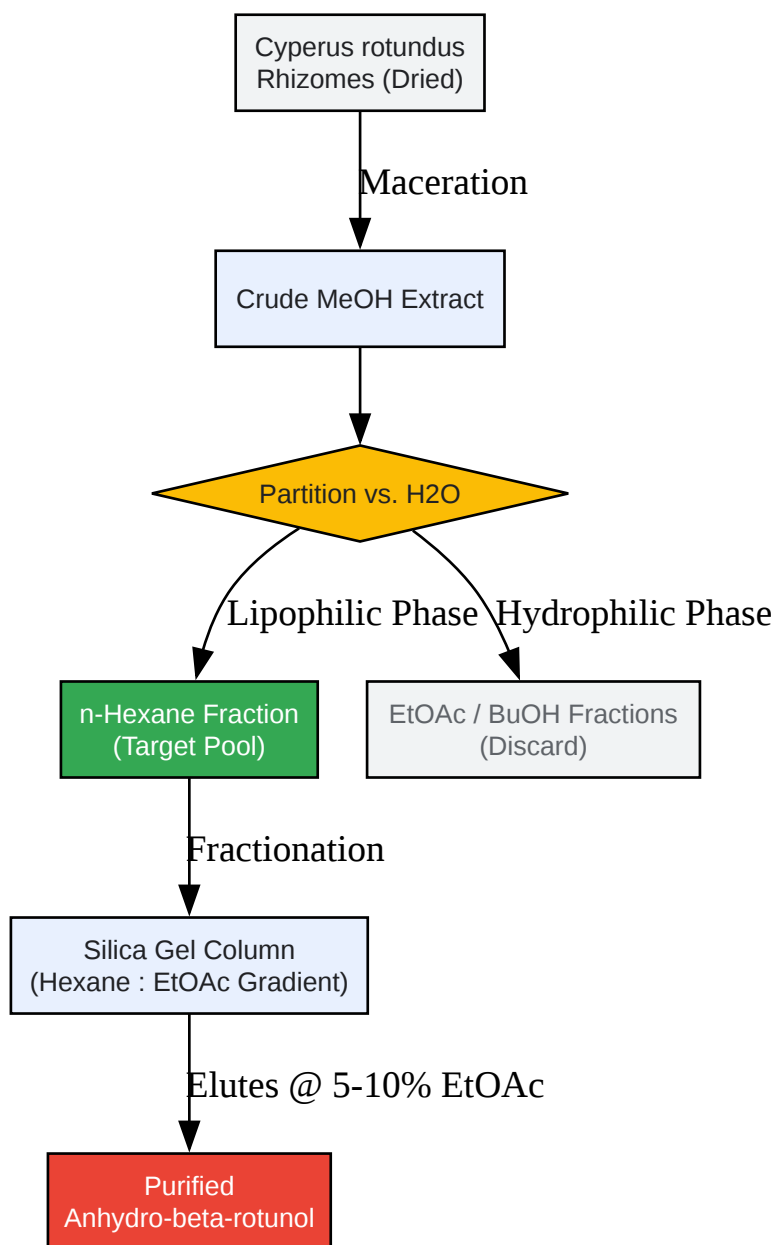
Phase 2: Liquid-Liquid Partitioning

- Suspend the crude MeOH extract in Distilled Water (500 mL).
- Partition successively with:
 - n-Hexane (3 x 500 mL) -> Target Fraction (Non-polar)
 - Ethyl Acetate (3 x 500 mL) -> Semi-polar Fraction
 - n-Butanol (3 x 500 mL) -> Polar Fraction (Discard)
- Focus: Anhydro-**beta-rotunol** is lipophilic and will predominantly reside in the n-Hexane or Diethyl Ether fraction.

Phase 3: Chromatographic Isolation

- Stationary Phase: Silica Gel 60 (230–400 mesh).
- Mobile Phase: Gradient of n-Hexane : Ethyl Acetate (100:0
80:20).
- Elution Profile:
 - Fr. 1-5 (100% Hexane): Hydrocarbons (Cyperene).
 - Fr. 6-15 (95:5 Hexane:EtOAc):Anhydro-**beta-rotunol** typically elutes here due to the ketone functionality (slightly more polar than hydrocarbons but less than alcohols).

- Fr. 20+ (80:20 Hexane:EtOAc): **Beta-rotunol** (hydroxyl group increases polarity).
- Purification: Re-chromatograph the active fraction using HPLC (C18 Reverse Phase) with Acetonitrile:Water (isocratic 70:30) if high purity (>98%) is required.



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Figure 2: Isolation workflow targeting the lipophilic spirovetivane fraction.

Analytical Characterization (Self-Validation)

To validate the identity of the isolated compound, compare spectral data against the following diagnostic features of the spirovetivane skeleton.

1H NMR Diagnostic Signals (Expected in)

- Isopropenyl Group:
 - ppm (3H, s, Methyl group).
 - ppm (2H, m, Exocyclic methylene).
- Enone System (Ring A):
 - ppm (Vinylic protons characteristic of the conjugated dienone).
- Methyl Groups:
 - ppm (3H, d, Secondary methyl at C-10).

Biological Validation

- Nitric Oxide (NO) Inhibition: The compound should exhibit dose-dependent inhibition of NO production in LPS-stimulated RAW 264.7 macrophages (Standard IC50 range: 10–50 M).

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